molecular formula C22H19N3O3S3 B2495171 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-36-1

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2495171
M. Wt: 469.59
InChI Key: FVXZGLJFSSOJHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and related compounds involves multiple steps, including condensation and cyclization reactions. A notable method reported involves the microwave-assisted synthesis of N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole carboximidamides, inspired by marine topsentines and nortopsentines, demonstrating the use of Appel salt and various amines to yield polyaromatic carboximidamides (Deau et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been characterized using techniques such as NMR, FT-IR, and mass spectroscopy, providing detailed insights into their molecular framework. For instance, the spectral characterization of similar compounds offers valuable information on their structural integrity and the nature of their functional groups (Senthilkumar et al., 2021).

Chemical Reactions and Properties

The chemical behavior of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide includes its reactivity towards various reagents and conditions. Research into related compounds highlights their potential for undergoing diverse chemical transformations, including oxidation and cyclization, leading to the formation of new and biologically relevant structures (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. Although specific data on this compound was not found, studies on structurally related compounds provide insights into how these properties can influence their use in research and development.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and interaction with other molecules, define the applicability of this compound in various scientific domains. For example, the exploration of its antimicrobial and anticancer potentials, based on its chemical structure and functional groups, is of significant interest in medicinal chemistry (Nural et al., 2018).

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Development

Research in synthetic chemistry has led to the development of methodologies for synthesizing heterocyclic compounds that incorporate the benzo[d]thiazolyl moiety. For instance, the microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole- and thiazolo[4,5-b]pyridine- derivatives, inspired by marine topsentines and nortopsentines, represents a significant advancement in the field. This process involves condensation reactions and cyclization steps to produce compounds with potential biological applications (Deau et al., 2014).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer properties of thiazole and benzothiazole derivatives. For example, a study on the synthesis, spectral characterization, and evaluation of antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed promising biological activities. This highlights the potential of such compounds in developing new therapeutic agents (Senthilkumar et al., 2021).

Biological Screening and Drug Development

In drug development research, the design and synthesis of compounds with specific structural motifs, such as the thiazole or benzothiazole ring, are crucial for achieving desired biological activities. A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated the approach to targeting specific cancer cell lines with synthesized compounds, showcasing the importance of structural design in medicinal chemistry (Ravinaik et al., 2021).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of areas for further research. For a drug, this could include potential new therapeutic applications. For a material, it could include potential new uses or improvements to its properties.


I hope this general information is helpful. If you have a specific compound you’d like information on, please provide its common name or CAS number if possible.


properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-29-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)30-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXZGLJFSSOJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

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